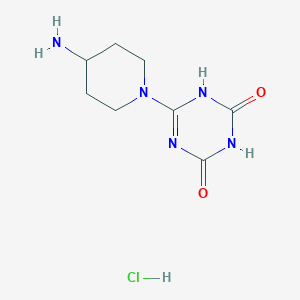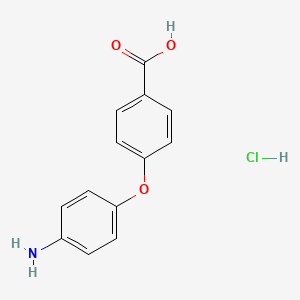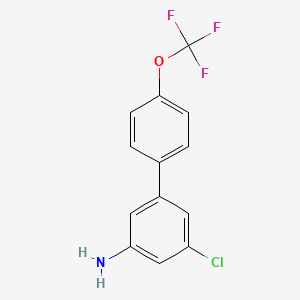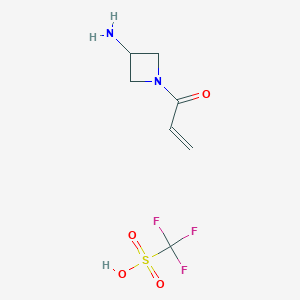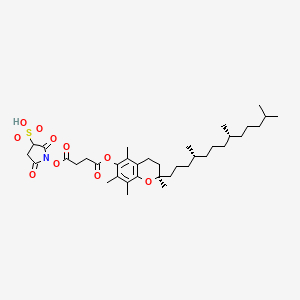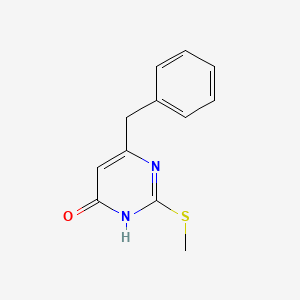
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones were synthesized by substituted benzaldehyde, bromoacetonitrile, and 6-benzyl-3-thio-3,4-dihydro-1,2,4-triazine-5(2H)-one in one pot under the assistance of ultrasound .Molecular Structure Analysis
The molecular structure of “6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The interaction of similar heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes obtained from the use of this compound are not specified in the source .
- Field : Oncology
- Application : This compound is used to sensitize pancreatic tumor xenografts to carmustine and temozolomide .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes obtained from the use of this compound are not specified in the source .
Imidazole Containing Compounds
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
O6-Benzylguanine
- 6-Benzyl-2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of various organic compounds .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes obtained from the use of this compound are not specified in the source .
- O6-Methylguanine-DNA Methyltransferase Inhibitors
- Field : Oncology
- Application : Compounds such as O6-benzylguanine and O6-benzyl-2’-deoxyguanosine are used to inactivate O6-Methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme, to sensitize tumors to alkylating agents .
- Methods : These compounds are used in combination with alkylating agents such as carmustine (BCNU) and temozolomide (TMZ) to treat pancreatic tumor xenografts in athymic mice .
- Results : The inactivation of MGMT by these compounds enhanced the efficacy of BCNU and TMZ against pancreatic tumor xenografts .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRCZXHZAKAIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332816 | |
| Record name | 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol | |
CAS RN |
100142-46-9 | |
| Record name | 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




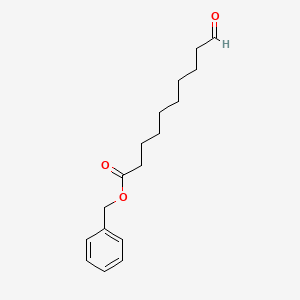
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
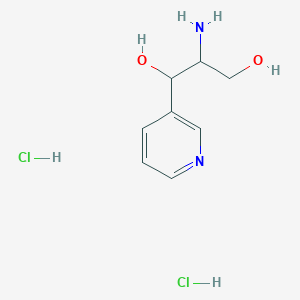
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
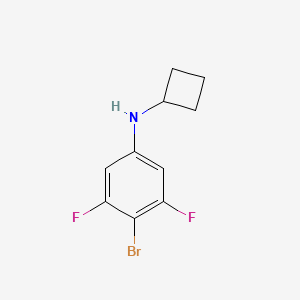
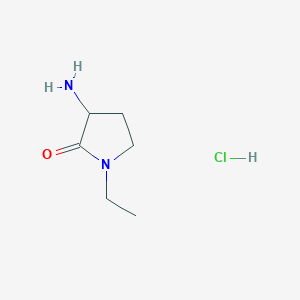

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
